molecular formula C18H25NO4 B5467131 Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate

Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate

Cat. No.: B5467131
M. Wt: 319.4 g/mol
InChI Key: QFALSPSJFGRYTQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of piperidine derivatives with 3-propan-2-yloxybenzoyl chloride, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-(3-propan-2-yloxybenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-4-22-18(21)14-8-10-19(11-9-14)17(20)15-6-5-7-16(12-15)23-13(2)3/h5-7,12-14H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFALSPSJFGRYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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